
HEPES 钠盐
描述
科学研究应用
Sodium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate is extensively used in:
Biological Research: As a buffering agent in cell culture media and biochemical assays.
Chemistry: In studies involving metal ions, where it serves as a substitute for other buffers like Tris and phosphate.
Medicine: For enhancing protein transfection into mammalian cells and intracellular targeting.
Industry: As a calibrator for pH measurement in various applications.
作用机制
Target of Action
HEPES sodium salt, also known as Sodium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate or HEPES hemisodium salt, is a zwitterionic buffer . It is primarily targeted towards maintaining the pH of biological systems .
Mode of Action
HEPES sodium salt acts as a buffering agent, maintaining the pH of the biological system within a specific range . It does this by accepting or donating protons (H+ ions) to resist changes in pH, thereby stabilizing the environment of the biological system .
Biochemical Pathways
Instead, it provides a stable pH environment that is crucial for the proper functioning of various biochemical reactions and pathways .
Pharmacokinetics
Its solubility in water and stability at room temperature are key properties that contribute to its effectiveness as a buffer .
Result of Action
The primary result of HEPES sodium salt’s action is the maintenance of a stable pH environment. This is crucial for biological research, as many biological processes are pH-dependent . By maintaining a stable pH, HEPES sodium salt allows these processes to occur under optimal conditions .
Action Environment
The action of HEPES sodium salt is influenced by environmental factors such as temperature and concentration . Its buffering capacity is most effective in the pH range of 6.8 to 8.2 . It is also worth noting that HEPES sodium salt is non-toxic and has a physiological buffering range, making it suitable for use in cell culture .
生化分析
Biochemical Properties
HEPES sodium salt plays a significant role in biochemical reactions. It has a remarkable pH buffering capacity between 6.8 and 8.2 . Its neutrality towards metal ions makes it a preferred choice for solutions with metal ions, acting as a "non-coordinating buffer" . It showcases valuable properties in various biological and biochemical processes, such as isoelectric focusing for protein separation and minimal interference in DNA-restriction enzyme reactions .
Cellular Effects
HEPES sodium salt has profound effects on various types of cells and cellular processes. In cell culture, it excels in maintaining stable physiological pH even amidst fluctuating carbon dioxide concentrations, outperforming bicarbonate buffers . It is better at maintaining physiological pH despite changes in carbon dioxide concentration (produced by aerobic respiration) when compared to bicarbonate buffers .
Molecular Mechanism
The mechanism of action of HEPES sodium salt in buffering involves the sulfonic acid group which can donate a hydrogen ion (proton) when the pH starts to rise (becomes too basic) and the piperazine ring which can accept a hydrogen ion when the pH starts to drop (becomes too acidic) .
Temporal Effects in Laboratory Settings
HEPES sodium salt is stable for at least three years if stored sealed and kept dry at room temperature . Although it does not have assigned expiration dates, it should be re-evaluated for continued suitability in user application every three to five years .
Subcellular Localization
As a buffering agent, it is expected to be present throughout the cell, including the cytoplasm and the nucleus, to maintain pH homeostasis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate typically involves the reaction of piperazine with ethylene oxide to form 2-(2-hydroxyethyl)piperazine. This intermediate is then reacted with sodium ethanesulfonate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity .
化学反应分析
Types of Reactions
Sodium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as halides or hydroxides.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide.
Reduction Reactions: Can be carried out using reducing agents such as sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted piperazine derivatives .
相似化合物的比较
Similar Compounds
Tris (tris(hydroxymethyl)aminomethane): Another common buffering agent but with a different pH range.
Phosphate Buffers: Widely used but can interfere with certain biochemical reactions.
MOPS (3-(N-morpholino)propanesulfonic acid): Similar buffering capacity but less effective in some biological applications.
Uniqueness
Sodium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate is unique due to its zwitterionic nature, which minimizes interactions with metal ions and other charged molecules. This makes it particularly suitable for experiments involving sensitive biological systems .
属性
CAS 编号 |
103404-87-1 |
|---|---|
分子式 |
C16H34N4NaO8S2- |
分子量 |
497.6 g/mol |
IUPAC 名称 |
sodium;2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonate |
InChI |
InChI=1S/2C8H18N2O4S.Na/c2*11-7-5-9-1-3-10(4-2-9)6-8-15(12,13)14;/h2*11H,1-8H2,(H,12,13,14);/q;;+1/p-2 |
InChI 键 |
KJICBABKQWYBFV-UHFFFAOYSA-L |
SMILES |
C1CN(CCN1CCO)CCS(=O)(=O)[O-].[Na+] |
手性 SMILES |
C1CN(CCN1CCO)CCS(=O)(=O)[O-].[Na+] |
规范 SMILES |
C1CN(CCN1CCO)CCS(=O)(=O)[O-].C1CN(CCN1CCO)CCS(=O)(=O)[O-].[Na+] |
Key on ui other cas no. |
75277-39-3 |
Pictograms |
Irritant |
相关CAS编号 |
7365-45-9 (Parent) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


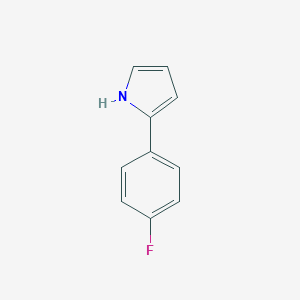
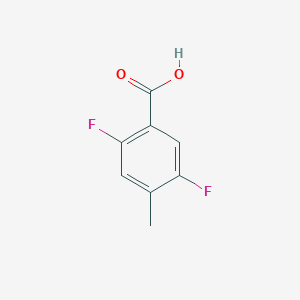
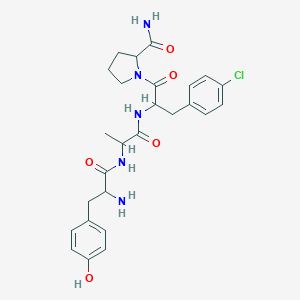
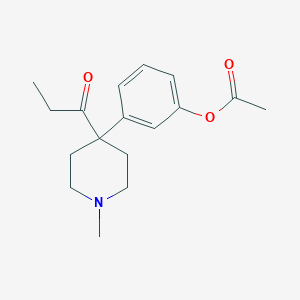
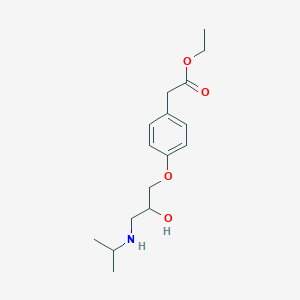
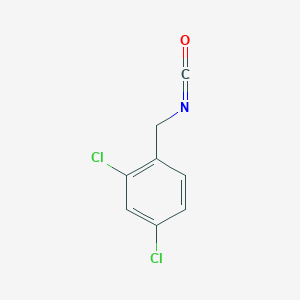
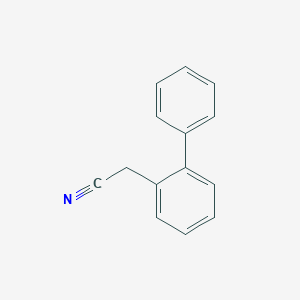
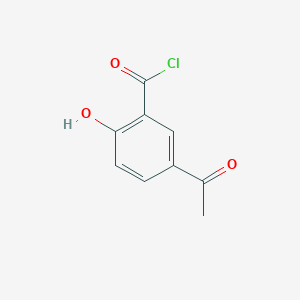

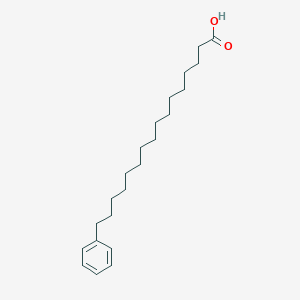


![(1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one](/img/structure/B27423.png)

